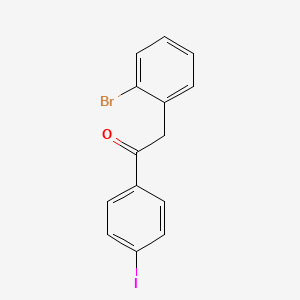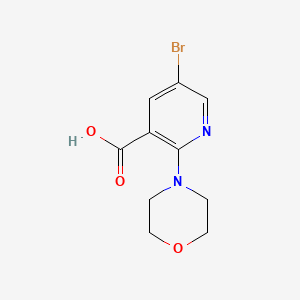
2-(2-Bromophenyl)-4'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-4'-iodoacetophenone (2-BIAP) is a chemical compound composed of a bromophenyl ring, an iodoacetophenone group, and a phenyl group. It is a colorless to pale yellow solid, soluble in organic solvents such as chloroform and dichloromethane. 2-BIAP has been used in various scientific research areas, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Biological Activities
2-(2-Bromophenyl)-4'-iodoacetophenone and its derivatives have been explored extensively in synthetic chemistry and medicinal research, demonstrating versatile applications mainly due to their reactivity and potential biological activities.
Synthesis of Bromophenols and Their Biological Potentials : Bromophenols, synthesized from various bromoacetophenone derivatives, have shown significant carbonic anhydrase inhibitory properties. These properties suggest their potential in developing drugs for treating conditions like glaucoma, epilepsy, and osteoporosis due to their enzyme inhibition capabilities (Balaydın et al., 2012). Moreover, the antioxidant activities of synthesized bromophenols highlight their potential as antioxidants, with some derivatives exhibiting potent scavenging activities for various radical species, indicating their promising role as antioxidant agents (Çetinkaya et al., 2012).
Investigations into Antioxidant and Antimicrobial Activities : Antioxidant properties have been a significant focus, with studies showing that certain bromophenol derivatives exhibit low antioxidant potency, suggesting a nuanced approach to their application in antioxidant therapies (Brahmana et al., 2021). Additionally, the exploration of physico-chemical properties of biofield energy-treated bromoacetophenones has opened new avenues in understanding the structural and spectral changes post-treatment, hinting at their potential altered biological activities (Trivedi et al., 2015).
Photocleavage and DNA Interaction Studies : The potential of bromoacetophenone analogs in photoinduced DNA cleavage activities has been investigated, revealing their capabilities as DNA cleaving agents, which could be pivotal in designing new therapeutic agents targeting genetic materials for disease treatments (Jeon & Wender, 2001).
Synthesis of Novel Heterocyclic Compounds : Derivatives of bromophenyl compounds have served as key intermediates in synthesizing a variety of heterocyclic compounds with expected antibacterial activities. This research underscores the importance of these derivatives in developing new pharmaceuticals and exploring their mechanism of action against various bacterial strains (El-Hashash et al., 2015).
Radiation Protection Features : Research into the radiation protection capabilities of bromophenyl-containing compounds has shown promising results. These compounds, due to their unique chemical composition, offer potential as protective agents against various forms of radiation, which could be crucial in medical oncology and nuclear medicine applications (Yılmaz et al., 2020).
Mécanisme D'action
Target of Action
Bromophenols, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
Bromophenols are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which bromophenols are known to participate in, can affect various biochemical pathways by altering the structure of biomolecules .
Result of Action
The ability of bromophenols to participate in carbon-carbon bond-forming reactions suggests that they could potentially alter the structure and function of target molecules .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-(4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXYLXFOUGVMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642291 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-86-3 |
Source


|
| Record name | Ethanone, 2-(2-bromophenyl)-1-(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)